molecular formula C18H15N5O2 B2407600 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide CAS No. 2034325-66-9

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide

Cat. No.: B2407600
CAS No.: 2034325-66-9
M. Wt: 333.351
InChI Key: GBMLGGQZTCLVMB-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide is a complex organic compound that features a unique combination of indolizine and benzotriazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of N-(2-alkynyl)aryl benzamides using gold(I)-catalyzed cycloisomerization . This method yields the desired heterocyclic structure under mild reaction conditions with good chemical yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide is unique due to its combined indolizine and benzotriazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indolizine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-11-14-5-3-4-9-22(14)12-13)19-8-10-23-18(25)15-6-1-2-7-16(15)20-21-23/h1-7,9,11-12H,8,10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMLGGQZTCLVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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